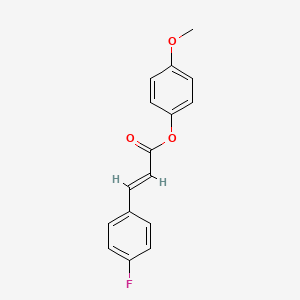

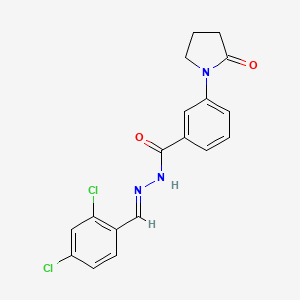

![molecular formula C20H28N6O2 B5569976 N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea, often involves the Lossen rearrangement or similar methods. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids, providing good yields under milder conditions and being environmentally friendly due to the recyclability of byproducts (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been explored through various techniques, including density functional theory (DFT) and X-ray diffraction. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been studied for its crystal structure, revealing that it belongs to the tetragonal system with defined space group parameters (Pei Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving compounds with a urea backbone can include directed lithiation, which allows for further functionalization of the molecule. For example, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been achieved, leading to high yields of substituted products, demonstrating the reactivity and versatility of such compounds (Keith Smith et al., 2013).

Physical Properties Analysis

The physical properties of urea derivatives can be influenced by their molecular structure and substituents. Studies have shown that modifications in the urea structure can impact properties like solubility, melting point, and stability. For instance, the introduction of different substituents in the urea moiety can lead to compounds with varied physical properties, as demonstrated by the synthesis and characterization of different urea derivatives (S. Tumkevičius, 1994).

Chemical Properties Analysis

The chemical properties of urea derivatives, such as reactivity, acidity, and basicity, can be studied through quantum chemical calculations and experimental methods. For example, DFT quantum chemical calculations have been employed to explore the molecular properties of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives, providing insights into their electronic structures and reactivity profiles (Murat Saracoglu et al., 2019).

Applications De Recherche Scientifique

Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea

Research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows its potential in synthesizing substituted products. The study demonstrated that this compound is doubly lithiated on nitrogen and ortho to the directing metalating group, producing high yields of corresponding substituted products when reacted with various electrophiles. This research highlights its application in synthetic chemistry for producing a variety of chemical compounds (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis and Antibacterial Activity of 3-Substituted-6-(3-Ethyl-4-Methylanilino)uracils

This study involves the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) and their role in inhibiting bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria. The study's findings contribute to the field of antibacterial drug development, demonstrating the potential of these compounds in treating bacterial infections (Zhi et al., 2005).

Antiparkinsonian Activity of Urea and Thiourea Derivatives

The synthesis and evaluation of urea and thiourea derivatives for their antiparkinsonian activity highlight the scientific research application of these compounds. The study found that several of these compounds exhibited significant antiparkinsonian activity and demonstrated neuroprotective properties, suggesting their potential in the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Synthesis of 5-Ethoxycarbonyl-4-(4-Methoxyphenyl)-6-Methyl-3,4-Dihydropyrimidin-2(1H)-One

The research on the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-pyrimidin-2(1H)-one underlines its importance in organic synthesis. This compound was synthesized from anisaldehyde, ethyl acetoacetate, and urea, demonstrating a high yield and potential applications in medicinal chemistry and drug development (Ni Shu-jing, 2004).

Analgesic and Antiparkinsonian Activities of Pyridine Derivatives

This study involved the preparation of substituted pyridine derivatives and their evaluation for analgesic and antiparkinsonian activities. The research illustrates the potential of these compounds in the development of new treatments for Parkinson's disease and pain management (Amr, Maigali, & Abdulla, 2008).

Degradation of Chlorimuron-Ethyl by Aspergillus Niger

The degradation of chlorimuron-ethyl by Aspergillus niger is an important area of research in environmental science. This study showed how the fungus Aspergillus niger can degrade chlorimuron-ethyl, a herbicide, suggesting its potential application in bioremediation and environmental cleanup (Sharma, Banerjee, & Choudhury, 2012).

Synthesis of Tetrahydropyrimidine-5-Carboxylates and Their Biological Activities

The synthesis of tetrahydropyrimidine-5-carboxylates and their evaluation for metal chelating effects and inhibition of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes offer insights into their potential therapeutic applications. This research is significant for drug discovery, particularly in the fields of neurodegenerative diseases and enzyme-related disorders (Sujayev et al., 2016).

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-15-13-18(26-11-4-3-5-12-26)25-19(23-15)21-9-10-22-20(27)24-16-7-6-8-17(14-16)28-2/h6-8,13-14H,3-5,9-12H2,1-2H3,(H,21,23,25)(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIXGCWCXCNPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)OC)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

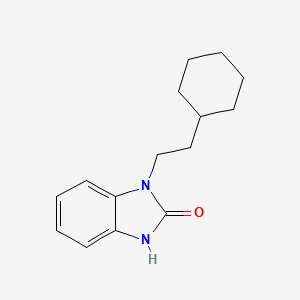

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

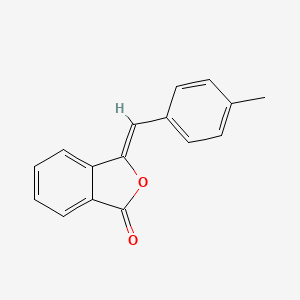

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

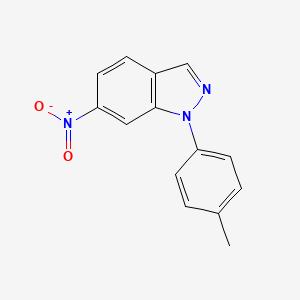

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)